1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further connected to a phenylprop-2-en-1-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-bromo-2-hydroxybenzene with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of co-oxidants.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzene derivatives, epoxides, diols, and reduced forms of the original compound .
Scientific Research Applications
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylprop-2-en-1-yl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the oxygen atom connecting the benzene ring and the phenylprop-2-en-1-yl group.
1-Bromo-2-(3-bromopropoxy)benzene: Contains an additional bromine atom on the propoxy group.
1-Phenylprop-2-en-1-one: Lacks the bromine atom and has a different functional group arrangement.
Uniqueness
The presence of both bromine and phenylprop-2-en-1-yl groups allows for diverse chemical transformations and interactions .
Properties
CAS No. |
134478-80-1 |
---|---|
Molecular Formula |
C15H13BrO |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-bromo-2-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13BrO/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2 |
InChI Key |
PIAYLQZCQAUHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.